molecular formula C18H12F6N4S B2497596 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 478258-86-5

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2497596
M. Wt: 430.37
InChI Key: DGGAHWQFAUVFJD-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have attracted significant interest due to their structural uniqueness and potential pharmacological activities. These compounds serve as key scaffolds in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. The chemical structure of pyrazolo[1,5-a]pyrimidines allows for significant modification, leading to diverse chemical properties and biological functionalities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds involves several key steps, including condensation, cyclization, and functionalization reactions. A common approach involves the condensation of appropriately substituted pyrazoles with halogenated compounds, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. Various methods have been developed to optimize these reactions, including solvent-free conditions and the use of specific catalysts to improve yields and selectivity (Abdelhamid et al., 2016; Mohamed et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of two fused heterocyclic rings, which can be further functionalized at various positions to modify the compound's physical and chemical properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of these compounds, revealing the arrangement of atoms within the molecule and the configuration of substituents (Novikova et al., 2023).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, allowing for the introduction of different functional groups. These reactions enable the synthesis of a wide range of derivatives with varied chemical properties, tailored for specific applications. The presence of trifluoromethyl groups in these compounds often enhances their stability and modifies their electronic properties, affecting their reactivity and interaction with biological targets (Flores et al., 2006).

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine Scaffold: Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, demonstrating a broad spectrum of medicinal properties including anticancer, anti-infectious, anti-inflammatory activities, and roles as CNS agents and CRF1 antagonists. The structure-activity relationship (SAR) studies of these scaffolds have been significant, leading to the development of numerous lead compounds targeting various diseases. There is ongoing interest among medicinal chemists to exploit this scaffold further in developing potential drug candidates, highlighting the scaffold's versatility and applicability in creating novel therapeutic agents (Cherukupalli et al., 2017).

Pyrimidine-based Optical Sensors

Pyrimidine derivatives are significant in organic chemistry, not just for their biological and medicinal applications but also as exquisite sensing materials. They exhibit remarkable sensing capabilities due to their ability to form coordination and hydrogen bonds, making them ideal for the synthesis of optical sensors. This highlights their dual utility in both medicinal applications and materials science, underscoring the adaptability of pyrimidine derivatives in various scientific fields (Jindal & Kaur, 2021).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, a variant of the pyrimidine scaffold, has broad synthetic applications and bioavailability, making it a key precursor for the medicinal and pharmaceutical industries. Recent reviews cover synthetic pathways employing diversified hybrid catalysts for the development of pyranopyrimidine scaffolds, showcasing the role of pyrimidine derivatives in advancing green chemistry and catalysis (Parmar et al., 2023).

Optoelectronic Materials

Quinazolines and pyrimidines have been researched for their applications in electronic devices, luminescent elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting the versatility of pyrimidine derivatives beyond medicinal chemistry into the realm of material science (Lipunova et al., 2018).

properties

IUPAC Name

2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F6N4S/c1-9-3-4-10(2)27(9)16-11(5-6-29-16)12-7-15-25-13(17(19,20)21)8-14(18(22,23)24)28(15)26-12/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGAHWQFAUVFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC(=NC4=C3)C(F)(F)F)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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